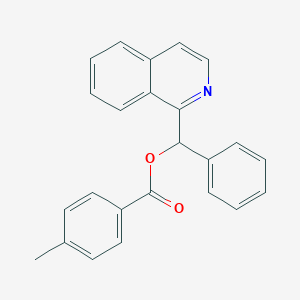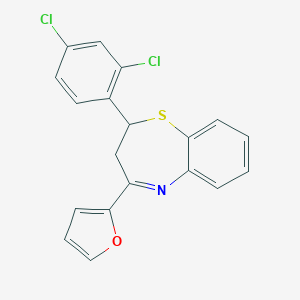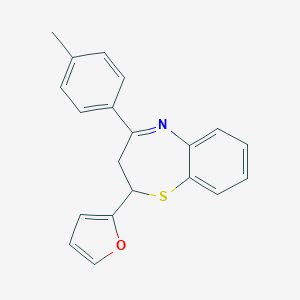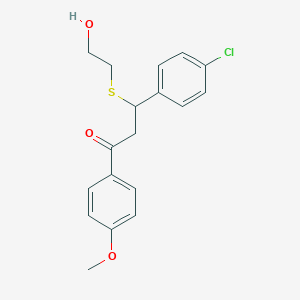
METHYL 4-(3,4-DIMETHOXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(3,4-DIMETHOXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a dimethoxyphenyl group, and a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3,4-DIMETHOXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and thionation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(3,4-DIMETHOXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Applications De Recherche Scientifique
METHYL 4-(3,4-DIMETHOXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Mécanisme D'action
The mechanism of action of METHYL 4-(3,4-DIMETHOXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives and thioxo compounds, such as:
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- 3,4-Dimethoxyphenethylamine
Uniqueness
METHYL 4-(3,4-DIMETHOXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C16H20N2O4S |
|---|---|
Poids moléculaire |
336.4g/mol |
Nom IUPAC |
methyl 6-(3,4-dimethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O4S/c1-9-13(15(19)22-5)14(17-16(23)18(9)2)10-6-7-11(20-3)12(8-10)21-4/h6-8,14H,1-5H3,(H,17,23) |
Clé InChI |
IVFDLUBAHGTNQO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1C)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(NC(=S)N1C)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B383064.png)

![Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B383071.png)



![4-(4-Chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B383075.png)

![1-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1H-indole](/img/structure/B383079.png)
![1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one](/img/structure/B383081.png)
![N-(2-{[1-(4-methoxyphenyl)-3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)acetamide](/img/structure/B383082.png)
![N-(2-{[1-(4-methoxyphenyl)-3-oxo-3-(thiophen-2-yl)propyl]sulfanyl}phenyl)acetamide](/img/structure/B383083.png)
![2-[(4-Methoxyphenyl)phenylthiomethyl]-2,3,4-trihydronaphthalen-1-one](/img/structure/B383084.png)

